

# A Technical Guide to the Discovery and History of Nitroimidazooxazine Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                           |
|----------------|-----------------------------------------------------------|
| Compound Name: | (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol |
| Cat. No.:      | B104521                                                   |

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) *Mycobacterium tuberculosis* has created an urgent need for novel antitubercular agents. The nitroimidazooxazines and related nitroimidazooxazoles have emerged as a critical new class of therapeutics, culminating in the regulatory approval of pretomanid and delamanid for the treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to these life-saving compounds. It is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

## Discovery and Historical Development

The journey of nitroimidazooxazines as antitubercular agents began in the late 1980s. A pivotal moment was the discovery of the first bicyclic nitroimidazole, CGI-17341, by researchers at Ciba-Geigy in 1989.<sup>[1]</sup> This compound demonstrated promising *in vitro* and *in vivo* activity against both drug-susceptible and multidrug-resistant strains of *M. tuberculosis*.<sup>[1][2][3]</sup> However, further development of CGI-17341 was halted due to concerns about its mutagenicity.<sup>[1]</sup>

Despite this setback, the potent antitubercular activity of the bicyclic nitroimidazole scaffold spurred further investigation. In the early 2000s, PathoGenesis Corporation (later acquired by Novartis) synthesized and screened over 100 nitroimidazopyran derivatives, leading to the identification of pretomanid (PA-824) in 2000.[4][5] Pretomanid, a nitroimidazooxazine, exhibited potent activity against both actively replicating and persistent, non-replicating forms of *M. tuberculosis*.[4][5]

Concurrently, Otsuka Pharmaceutical was exploring a related class of compounds, the nitroimidazooxazoles. Their research led to the development of delamanid (OPC-67683), which also demonstrated significant efficacy against MDR-TB.[6] The development of pretomanid and delamanid marked a significant milestone in the fight against tuberculosis, offering new hope for patients with difficult-to-treat infections.

Below is a diagram illustrating the historical timeline of the discovery and development of key nitroimidazooxazine and nitroimidazooxazole compounds.



[Click to download full resolution via product page](#)

Historical timeline of nitroimidazole antitubercular drug discovery.

## Mechanism of Action

Nitroimidazooxazines and nitroimidazooxazoles are prodrugs that require bioreductive activation within the mycobacterial cell to exert their bactericidal effects. This activation is a key feature contributing to their selective toxicity against *M. tuberculosis*.

The activation process is initiated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[1][4][5] This enzyme reduces the nitro group of the compound, leading to the generation of reactive nitrogen species, including nitric oxide (NO).[4][5] The release of NO is crucial for the activity of these compounds against non-replicating, persistent mycobacteria, as it leads to respiratory poisoning by targeting cytochrome oxidases in the electron transport chain.[1][7]

In addition to their activity against persistent bacteria, these compounds also inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This dual mechanism of action, targeting both persistent and actively replicating bacteria, is a significant advantage in the treatment of tuberculosis.

The signaling pathway for the mechanism of action is depicted in the diagram below.

[Click to download full resolution via product page](#)

Mechanism of action of nitroimidazooxazine compounds.

## Data Presentation

### In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of CGI-17341, pretomanid, and delamanid against various strains of *M. tuberculosis*.

| Compound                         | M. tuberculosis Strain   | MIC (µg/mL)                             | Reference(s)                            |
|----------------------------------|--------------------------|-----------------------------------------|-----------------------------------------|
| CGI-17341                        | Drug-Susceptible         | 0.1 - 0.3                               | <a href="#">[2]</a> <a href="#">[3]</a> |
| Multi-Drug Resistant             | 0.1 - 0.3                | <a href="#">[2]</a> <a href="#">[3]</a> |                                         |
| Pretomanid                       | Drug-Susceptible (H37Rv) | 0.005 - 0.48                            | <a href="#">[8]</a>                     |
| Mono-resistant                   | 0.005 - 0.48             | <a href="#">[8]</a>                     |                                         |
| Multi-Drug Resistant (MDR)       | 0.005 - 0.48             | <a href="#">[8]</a>                     |                                         |
| Extensively Drug-Resistant (XDR) | 0.005 - 0.48             | <a href="#">[8]</a>                     |                                         |
| Lineage 1                        | 2.0                      | <a href="#">[9]</a>                     |                                         |
| Lineages 2, 3, 4, 7              | 0.5                      | <a href="#">[9]</a>                     |                                         |
| Delamanid                        | Drug-Susceptible (H37Rv) | 0.001 - 0.05                            | <a href="#">[10]</a>                    |
| Multi-Drug Resistant (MDR)       | 0.005 - 0.04             | <a href="#">[11]</a>                    |                                         |
| Extensively Drug-Resistant (XDR) | 0.125                    | <a href="#">[12]</a>                    |                                         |

## Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for pretomanid and delamanid in various species is provided below.

| Compound   | Species    | Dose         | Cmax<br>( $\mu$ g/mL) | Tmax<br>(hr) | Half-life<br>(hr) | Bioavailability<br>(%) | Reference(s) |
|------------|------------|--------------|-----------------------|--------------|-------------------|------------------------|--------------|
| Pretomanid | Mouse      | 100 mg/kg    | -                     | -            | -                 | -                      | [13]         |
| Rat        | -          | -            | -                     | -            | -                 | -                      | [14]         |
| Guinea Pig | -          | -            | -                     | -            | -                 | -                      | [14]         |
| Human      | 200 mg     | -            | -                     | -            | -                 | -                      | [15]         |
| Delamanid  | Mouse      | 2.5-10 mg/kg | -                     | -            | -                 | -                      | [13]         |
| Rat        | -          | -            | 35-60                 | -            | -                 | -                      | [16]         |
| Dog        | -          | -            | -                     | -            | -                 | -                      | [17]         |
| Human      | 100 mg BID | 0.4          | -                     | 30-38        | -                 | -                      | [14][18]     |

Note: A dash (-) indicates that the data was not readily available in a comparable format from the searched sources.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antitubercular agents is the broth microdilution method.

**Principle:** This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

- *Mycobacterium tuberculosis* strain (e.g., H37Rv)

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microtiter plates
- Test compound and control drugs (e.g., isoniazid, rifampicin)
- Resazurin solution (for viability assessment)

Procedure:

- Drug Preparation: Prepare serial twofold dilutions of the test compound and control drugs in 7H9 broth in the microtiter plate.
- Inoculum Preparation: Prepare a suspension of *M. tuberculosis* in 7H9 broth and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately  $10^5$  CFU/mL in each well.
- Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control and a sterile control.
- Incubation: Seal the plates and incubate at 37°C for 7-14 days.
- Reading Results: After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).  
[\[19\]](#)  
[\[20\]](#)  
[\[21\]](#)

## In Vivo Efficacy in a Murine Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB drugs.

Principle: To assess the ability of a test compound to reduce the bacterial burden in the lungs and spleens of mice chronically infected with *M. tuberculosis*.

Materials:

- BALB/c or C57BL/6 mice (6-8 weeks old)

- *Mycobacterium tuberculosis* strain (e.g., H37Rv or Erdman)
- Aerosol infection chamber
- Test compound, vehicle control, and positive control drugs (e.g., isoniazid/rifampicin)
- Oral gavage needles
- Middlebrook 7H11 agar plates

Procedure:

- Infection: Infect mice with a low-dose aerosol of *M. tuberculosis* to establish a chronic infection.
- Treatment: After a set period to allow the infection to establish (e.g., 2-4 weeks), begin treatment. Administer the test compound, vehicle, or positive control drugs to respective groups of mice, typically by oral gavage, 5 days a week for a defined duration (e.g., 4-8 weeks).[22][23]
- Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.
- Homogenization and Plating: Homogenize the organs in sterile saline and plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.
- Enumeration of CFUs: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.[22][23][24][25][26]

The following diagram illustrates a general workflow for an *in vivo* efficacy study.

[Click to download full resolution via product page](#)

General workflow for an in vivo efficacy study in a murine TB model.

# Deazaflavin-Dependent Nitroreductase (Ddn) Enzyme Assay

**Principle:** To measure the activity of the Ddn enzyme in reducing the nitro group of a nitroimidazooxazine compound, which is a key step in its activation. The assay typically monitors the oxidation of the F420 cofactor.

**Materials:**

- Purified Ddn enzyme
- F420 cofactor
- Nitroimidazooxazine substrate (e.g., pretomanid)
- Assay buffer (e.g., Tris-HCl)
- Spectrophotometer

**Procedure Outline:**

- **Reaction Mixture:** Prepare a reaction mixture containing the assay buffer, F420, and the Ddn enzyme.
- **Initiate Reaction:** Start the reaction by adding the nitroimidazooxazine substrate.
- **Monitor F420 Oxidation:** Monitor the decrease in absorbance at 420 nm, which corresponds to the oxidation of F420, using a spectrophotometer.
- **Calculate Activity:** Calculate the enzyme activity based on the rate of F420 oxidation.

## Conclusion

The discovery and development of nitroimidazooxazine compounds represent a landmark achievement in the field of tuberculosis research. From the early promise of CGI-17341 to the successful clinical implementation of pretomanid and delamanid, this class of drugs has provided a much-needed therapeutic option for patients with drug-resistant infections. Their unique dual mechanism of action, targeting both replicating and persistent mycobacteria,

underscores their importance in modern TB treatment regimens. This technical guide has provided a comprehensive overview of the history, mechanism, and key data associated with these compounds, and it is hoped that this information will serve as a valuable resource for the continued research and development of novel antitubercular agents.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo activities of the nitroimidazole CGI 17341 against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the nitroimidazole CGI 17341 against *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nitroimidazooxazines (PA-824 and analogs): structure-activity relationship and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. MIC of Delamanid (OPC-67683) against *Mycobacterium tuberculosis* Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in *Mycobacterium tuberculosis* Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant *Mycobacterium tuberculosis* [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modeling and Simulation of Pretomanid Pharmacokinetics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Metabolism of Delamanid, a Novel Anti-Tuberculosis Drug, in Animals and Humans: Importance of Albumin Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Drug Susceptibility and Drug Interactions in *Mycobacterium tuberculosis* using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Delamanid, Bedaquiline, and Linezolid Minimum Inhibitory Concentration Distributions and Resistance-related Gene Mutations in Multidrug-resistant and Extensively Drug-resistant Tuberculosis in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. journals.asm.org [journals.asm.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Nitroimidazooxazine Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104521#discovery-and-history-of-nitroimidazooxazine-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)